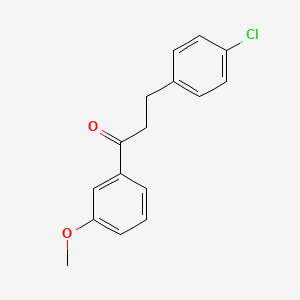

3-(4-Chlorophenyl)-3'-methoxypropiophenone

Description

Contextualizing Propiophenone (B1677668) Derivatives within Advanced Organic and Medicinal Chemistry Research

Propiophenone and its derivatives represent a class of organic compounds characterized by a phenyl ethyl ketone structure. manavchem.com This core scaffold is a versatile building block in organic synthesis and a key constituent in a multitude of biologically active molecules. manavchem.comdrugbank.com In medicinal chemistry, these compounds have been extensively investigated, revealing a wide spectrum of pharmacological activities. Research has demonstrated that various propiophenone derivatives exhibit analgesic, anti-inflammatory, neuroprotective, and anticonvulsant properties. ontosight.aiontosight.ai

The propiophenone moiety is found in several established pharmaceuticals. For example, the antidepressant bupropion (B1668061) contains a propiophenone structure, and other derivatives like paroxypropione (4-hydroxypropiophenone) are utilized as beta-adrenergic antagonists for treating conditions such as hypertension and cardiac arrhythmias. manavchem.com The fundamental structure is also related to butyrophenones, a class that includes many important antipsychotic drugs like haloperidol. manavchem.com This history of clinical success underscores the importance of the propiophenone skeleton in the development of central nervous system (CNS) drugs and other therapeutic agents.

The versatility of the propiophenone core allows for the synthesis of a wide array of derivatives, including related compounds like chalcones (α,β-unsaturated ketones), which are often precursors in the synthesis of propiophenones and possess their own significant biological activities. mdpi.comresearchgate.net The exploration of these derivatives continues to be a fertile ground for discovering new therapeutic leads.

Academic Significance of Substituted Propiophenone Scaffolds in Contemporary Research

The academic significance of the substituted propiophenone scaffold lies in its utility as a "privileged structure" in drug discovery. This term refers to a molecular framework that is capable of binding to multiple biological targets, allowing for the development of a diverse range of bioactive compounds through relatively minor chemical modifications. The two aromatic rings and the flexible three-carbon chain of the propiophenone structure provide ample opportunities for introducing various substituents to fine-tune the compound's steric, electronic, and pharmacokinetic properties.

The strategic placement of different chemical groups (substituents) on the phenyl rings can dramatically influence the compound's biological activity. For instance, the addition of halogen atoms, such as the chloro group found in 3-(4-Chlorophenyl)-3'-methoxypropiophenone, is a common strategy in medicinal chemistry to enhance the potency or modify the metabolic stability of a drug candidate. mdpi.com Similarly, the inclusion of a methoxy (B1213986) group can impact a molecule's solubility and ability to cross biological membranes. nih.gov

The research on chalcones, which are structurally related to propiophenones, provides a strong parallel for the importance of substitution patterns. Studies on substituted chalcones have shown that the type and position of substituents on the aromatic rings are crucial for their antifungal, antioxidant, and anticancer activities. mdpi.com This principle directly applies to propiophenone derivatives, where systematic modifications of the scaffold allow researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Overview of Current Research Trajectories Relevant to this compound

While direct and extensive research specifically targeting this compound is not widely published, current research trajectories for related substituted propiophenones suggest several potential avenues of investigation for this compound. The exploration of novel compounds often builds upon the known biological activities of similar structures.

Given the established profile of the propiophenone class, research into this compound would likely focus on several key therapeutic areas:

Anticonvulsant and CNS Activity: A significant body of research points to the anticonvulsant properties of propiophenone derivatives. ontosight.ai The presence of a halogenated phenyl ring is a feature in some CNS-active compounds, making the exploration of its potential as an anti-seizure agent a logical step.

Antimicrobial and Antifungal Activity: Chalcones and other related ketones bearing chlorophenyl and methoxyphenyl groups have demonstrated notable antimicrobial and antifungal properties. mdpi.commdpi.com The structural elements of this compound make it a candidate for screening against various bacterial and fungal strains.

Anti-inflammatory Activity: Anti-inflammatory effects are another common characteristic of the broader propiophenone and chalcone (B49325) families. ontosight.ainih.gov Research could investigate the ability of this specific compound to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.gov

The combination of the 4-chlorophenyl group and the 3'-methoxy group on the propiophenone scaffold presents a unique chemical entity. Future research would likely involve the synthesis of this compound followed by a systematic biological evaluation to determine its specific pharmacological profile and potential therapeutic applications.

Below is a table summarizing the observed biological activities in various related propiophenone and chalcone derivatives, which informs the potential research directions for this compound.

| Compound Class | Substituents | Observed Biological Activity | Reference |

|---|---|---|---|

| Propiophenone Derivative | 3'-chloro-4'-hexyloxy-5'-methyl-3-piperidino- | Analgesic, Anti-inflammatory, Anticonvulsant | ontosight.ai |

| Propiophenone Derivative | 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)- | Neuroprotective, Potential Anxiolytic/Antidepressant | ontosight.ai |

| Chalcone (Propiophenone Precursor) | 4-chloro, 2-fluoro-4-methoxy | Antiparasitic (Antileishmanial) | mdpi.com |

| Chalcone (Propiophenone Precursor) | Trimethoxy | Anti-inflammatory (COX-2 Inhibition) | nih.gov |

| Pyrazole (derived from chalcone) | 3-chlorophenyl, 4-methoxyphenyl | Anti-inflammatory | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMQDQHAGAARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644464 | |

| Record name | 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-64-9 | |

| Record name | 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design, Computational Studies, and Structure Activity Relationship Sar of Propiophenone Derivatives

Computational Chemistry Approaches for Understanding Molecular Interactions

The application of computational methods allows researchers to model and predict the behavior of molecules at an atomic level. This facilitates the identification of key structural features responsible for a compound's therapeutic effects and helps in the rational design of new drug candidates with improved efficacy and selectivity.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar By correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with experimental activity data, QSAR models can predict the activity of novel compounds before their synthesis, thereby saving significant time and resources. conicet.gov.arbiointerfaceresearch.com

Both 2D and 3D-QSAR models have been successfully developed for various series of propiophenone (B1677668) and structurally related chalcone (B49325) derivatives to predict their biological activities, such as anticancer potential. researchgate.netnih.gov

2D-QSAR: These models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and counts of chemical groups. For a series of twelve chalcone and propafenone (B51707) derivatives, 2D-QSAR models were built to correlate their structures with cytotoxic activities against several cancer cell lines. nih.gov Partial Least Squares (PLS) regression is a commonly used statistical method to build these models, which effectively handles datasets with many, often correlated, descriptor variables. conicet.gov.arresearchgate.netnih.gov

3D-QSAR: These models consider the three-dimensional structure of molecules, which is crucial for understanding interactions with biological targets. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. researchgate.net These approaches calculate steric and electrostatic fields around a set of aligned molecules and correlate these field values with biological activity. For phenylpropiophenone derivatives, 3D-QSAR studies have been instrumental in identifying the key 3D attributes required for their anticancer effects. researchgate.netnih.gov

The robustness and predictive power of any QSAR model are assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a dedicated test set of compounds (predictive r²) are essential to ensure the model's reliability. nih.govpharmacophorejournal.com A statistically significant model is one that not only fits the training data well (high R²) but also accurately predicts the activity of compounds not used in its development. pharmacophorejournal.com

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.94 | Indicates the goodness of fit of the model to the training data. |

| q² (Cross-validated R²) | 0.59 | Measures the internal predictive ability of the model. |

| Predictive R² (External Validation) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

| Statistical Method | PLS | Partial Least Squares regression. |

The success of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. nih.govnih.gov For phenylpropiophenone derivatives, studies have shown that quantum mechanics descriptors and 3D descriptors are particularly informative for modeling biological activity. researchgate.net These descriptors capture essential electronic and spatial characteristics of the molecules.

Key Molecular Descriptors in Propiophenone QSAR Models:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and partial charges on atoms. They are crucial for modeling electrostatic interactions with a target receptor.

Steric/3D Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume and surface area are vital for understanding how a ligand fits into a receptor's binding pocket. nih.gov

Hydrophobic Descriptors: Properties like the octanol-water partition coefficient (logP) are used to model the hydrophobic interactions that often play a key role in ligand-receptor binding. nih.gov

Pharmacophoric Features: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. 3D-QSAR studies help in identifying these crucial features. pharmacophorejournal.com For propiophenone derivatives, pharmacophoric models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net For instance, the carbonyl oxygen of the propiophenone core can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions within the receptor binding site. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used to elucidate the binding mode of potential drugs and to estimate their binding affinity, often expressed as a docking score or binding energy. taylorandfrancis.com

For compounds structurally similar to 3-(4-Chlorophenyl)-3'-methoxypropiophenone, such as the chalcone derivative (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, molecular docking studies have been performed against various protein targets, including those relevant to cancer and fungal infections. researchgate.netbohrium.com These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target protein. nih.gov

For example, docking studies against antifungal protein receptors (e.g., PDB IDs: 6EYY, 3DD4) have shown that these compounds can fit well into the active site, with calculated binding energies indicating strong and stable interactions. bohrium.com The 4-chlorophenyl group often occupies a hydrophobic pocket, while the methoxy (B1213986) group may be involved in forming hydrogen bonds or other polar interactions. mdpi.com The strength of these interactions is a key determinant of the compound's biological activity. nih.gov

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Antifungal Receptor (6EYY) | -8.89 | TYR132, HIS377 |

| Antifungal Receptor (3DD4) | -7.95 | LEU321, SER378 |

| Antineoplastic Protein (6R3K) | -7.50 | VAL12, LYS54 |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com For propiophenone derivatives and related chalcones, DFT calculations provide valuable insights that complement experimental findings. researchgate.netbohrium.combohrium.com

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. For a chalcone analog of the title compound, the HOMO-LUMO gap was calculated to be minimal, suggesting high reactivity towards biological receptors. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Such information is critical for understanding and predicting how a molecule will interact with its biological target. For propiophenone derivatives, the oxygen atom of the carbonyl group typically appears as a region of high negative potential, making it a likely site for hydrogen bonding or electrophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Structure-Activity Relationships: Impact of Substituents on Biological Profiles

Structure-Activity Relationship (SAR) studies aim to identify how specific chemical groups and structural modifications influence the biological activity of a compound series. nih.gov The computational studies described above, particularly QSAR and molecular docking, are fundamental to deriving these relationships for propiophenone derivatives.

The biological profile of a molecule like this compound is determined by the nature and position of its substituents on the two aromatic rings.

4-Chloro Substituent: The chlorine atom on one of the phenyl rings is an electron-withdrawing group and is also lipophilic. Its presence can significantly impact the molecule's ability to cross cell membranes and its binding affinity within a hydrophobic pocket of a target receptor. QSAR studies on related compounds have shown that halogen substitutions can be crucial for activity. nih.gov

SAR studies on related compound series have demonstrated that the presence of polar functions, such as hydroxyl or methoxy groups, can enhance biological activity. mdpi.com The combination of a lipophilic, electron-withdrawing group (like chlorine) and a polar, electron-donating group (like methoxy) creates a molecule with a balanced electronic and physicochemical profile, which can be advantageous for achieving high potency and selectivity. frontiersin.org Computational models suggest that modifying these substituents—for example, by changing their position or replacing them with other functional groups—can be a viable strategy to modulate the biological activity of propiophenone derivatives and design new compounds with enhanced therapeutic profiles. nih.gov

Influence of Halogen and Methoxy Substituents on Pharmacological Potency and Selectivity

The presence of halogen and methoxy groups on the phenyl rings of propiophenone derivatives significantly modulates their pharmacological profiles. SAR studies have consistently shown that these substituents can affect potency, selectivity, and even the mechanism of action. nih.govnih.gov

Halogen Substituents: The introduction of a halogen, such as the chlorine atom in this compound, is a common strategy in medicinal chemistry. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability. chemrxiv.orgresearchgate.net

Potency Enhancement: In many classes of compounds, halogen substitution, particularly with electronegative atoms like fluorine and chlorine, is associated with increased biological potency. nih.govmdpi.com For instance, studies on various scaffolds have shown that halogenated derivatives exhibit superior inhibitory activity compared to their non-halogenated or alkyl-substituted counterparts. nih.gov The presence of a chlorine atom can also decrease the O-H bond dissociation enthalpy in related phenolic compounds, which can enhance antioxidant activity. opensciencepublications.com

Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, known as halogen bonds, with biological targets like proteins. The strength and geometry of these bonds can be fine-tuned by other substituents on the aromatic ring, influencing ligand-target binding affinity. researchgate.net

Methoxy Substituents: The methoxy group (-OCH3) is another prevalent substituent in pharmacologically active molecules, valued for the unique properties it confers. nih.gov

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity and interaction of the molecule. researchgate.net In SAR studies of some benzylideneacetophenones, the presence of electron-donating groups like methoxy in the para-position was found to enhance anti-inflammatory and antioxidant activities. nih.gov Computational studies on related structures suggest that electron-donating groups such as methoxy can decrease bond dissociation energy, potentially leading to better antioxidant activity. opensciencepublications.com

Physicochemical and ADME Properties: The methoxy group can impact a molecule's binding to its target, its physicochemical properties (like solubility and lipophilicity), and its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. nih.gov However, its effect can be context-dependent; for example, replacing a hydroxyl group with a methoxy group can sometimes lead to a decrease in biological activity, possibly due to the loss of a key hydrogen bond donor. drugdesign.org

The combination of a halogen and a methoxy group, as seen in this compound, creates a unique electronic and steric profile that can be advantageous for specific biological applications.

Table 1: Influence of Halogen and Methoxy Groups on Biological Activity in Propiophenone-Related Scaffolds This table is interactive. Click on the headers to sort the data.

| Substituent | Position | General Effect on Activity | Potential Reason | Citations |

|---|---|---|---|---|

| Halogen (e.g., Cl, Br) | Varies | Often increases potency | Enhanced binding (halogen bonds), altered lipophilicity and electronics | researchgate.netnih.govopensciencepublications.com |

| Halogen (e.g., F) | R² position | Better inhibitory activity than Cl or Br in some models | Favorable steric and electronic properties | nih.gov |

| Methoxy (-OCH₃) | para-position | Can enhance antioxidant/anti-inflammatory activity | Electron-donating nature, modification of ADME properties | nih.govnih.gov |

| Methoxy (-OCH₃) | Varies | Can decrease activity | Loss of hydrogen-bonding capability compared to a hydroxyl group | drugdesign.org |

Elucidation of Key Structural Motifs for Desired Biological Activities

The Propiophenone Scaffold: The core structure, consisting of two aromatic rings connected by a three-carbon chain with a carbonyl group, is a "privileged scaffold" found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.govontosight.ai

Aromatic Ring Substitutions: The specific substitution pattern on the phenyl rings is a primary determinant of activity. Quantitative Structure-Activity Relationship (QSAR) studies on related chalcone and propafenone derivatives have been used to identify the most significant molecular descriptors and pharmacophores needed for enhanced anticancer activity. nih.gov For instance, the 4-chlorophenyl group and the 3'-methoxyphenyl group in the target compound are key structural motifs. The position and nature of these groups are crucial; studies on other scaffolds have shown that moving a substituent from the para to the meta or ortho position can drastically change activity. drugdesign.org

Importance of Spatial Arrangement: The three-dimensional arrangement of these motifs is fundamental. The relative orientation of the two phenyl rings and the flexible propanone chain allows the molecule to adopt specific conformations to fit into a biological target's binding site. Studies on other classes of compounds, such as triphenylethylene (B188826) antiestrogens, have demonstrated that the precise spatial position of side chains is critical for determining whether a compound acts as an agonist or an antagonist. nih.gov

Table 2: Key Structural Features and Their Role in Biological Activity This table is interactive. Click on the headers to sort the data.

| Structural Motif | Description | Role in Biological Activity | Citations |

|---|---|---|---|

| Propiophenone Core | Two phenyl rings linked by a C3-ketone chain | Privileged scaffold for various pharmacological activities | nih.govontosight.ai |

| Substituted Phenyl Rings | e.g., 4-chlorophenyl, 3'-methoxyphenyl | Determine specificity, potency, and pharmacokinetic properties | nih.govnih.gov |

| Electron-Withdrawing Groups | e.g., Halogens | Often enhance potency through electronic effects and specific binding interactions | nih.govmdpi.com |

| Electron-Donating Groups | e.g., Methoxy, Amino | Can enhance antioxidant/anti-inflammatory activity; modulate electronics | nih.govnih.gov |

Preclinical Biological and Pharmacological Investigations of Propiophenone Derivatives

Elucidation of Biological Mechanisms of Action

No research is publicly available that investigates the biological mechanisms of 3-(4-Chlorophenyl)-3'-methoxypropiophenone.

Receptor and Enzyme Binding Studies

There are no published studies detailing the binding affinity or inhibitory constants of this compound for any specific receptors or enzymes.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Information regarding the effects of this compound on intracellular signaling pathways or any cellular processes has not been reported in the scientific literature.

In Vitro Efficacy Studies in Disease-Relevant Models

No in vitro studies have been published that assess the efficacy of this compound in any disease models.

Assessment of Anti-inflammatory Potency

There is no available data on the anti-inflammatory properties of this compound.

Investigation of Antiproliferative and Anticancer Activities

There are no published findings on the antiproliferative or anticancer effects of this compound against any cancer cell lines.

Studies on Antidiabetic and Metabolic Regulation Effects

There are no available preclinical studies investigating the potential antidiabetic or metabolic regulation effects of this compound. Research in the area of novel antidiabetic agents is extensive, with investigations into various chemical scaffolds. For instance, some studies have focused on the development of DPP-4 inhibitors and dual PPARα/γ agonists, but these studies have not included this compound. rsc.orgnih.gov

Analysis of Analgesic Properties and CNS Effects

No preclinical data has been published regarding the analgesic properties or central nervous system (CNS) effects of this compound. The preclinical assessment of CNS effects often involves a battery of behavioral and neurochemical tests to determine a compound's potential impact on mood, cognition, and motor function.

Assessment of Anticonvulsant Activities

There is no documented preclinical research on the anticonvulsant activities of this compound. Standard preclinical models for anticonvulsant screening, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been used to evaluate other classes of compounds, but not this specific propiophenone (B1677668) derivative. mdpi.comnih.gov

Research on Antiviral Properties, including Anti-HIV-1 Protease Activity

Preclinical screening for antiviral properties, including activity against HIV-1 protease, has not been reported for this compound. The development of HIV-1 protease inhibitors is a significant area of antiviral research, with various assays designed to identify novel inhibitory compounds. plos.orgplos.orgresearchgate.net However, these research efforts have not encompassed the evaluation of this compound.

Studies on Modulators of Multidrug Resistance

There is no available scientific literature on the potential of this compound to act as a modulator of multidrug resistance (MDR). Preclinical research in this area typically involves in vitro assays to assess a compound's ability to inhibit the function of efflux pumps, such as P-glycoprotein (P-gp), which are often responsible for MDR in cancer cells.

Evaluation of Antiparasitic Activity in Protozoan Models

No preclinical studies have been published that evaluate the antiparasitic activity of this compound in any protozoan models. While research into new antiparasitic agents is ongoing, with various chemical classes being explored, this specific compound has not been a subject of such investigations.

Metabolic Disposition and Biotransformation Research (Preclinical)

Information regarding the metabolic disposition and biotransformation of this compound is not available in the current scientific literature. Preclinical metabolism studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity and for identifying its major metabolites.

In Vitro and In Vivo Metabolic Profiling in Animal Models

No specific studies on the in vitro or in vivo metabolic profiling of this compound in any animal models were identified in the current body of scientific literature.

Identification of Major Metabolic Pathways and Metabolites

Due to the absence of metabolic studies, the major metabolic pathways and the resulting metabolites for this compound remain uncharacterized.

Species-Dependent Variations in Propiophenone Metabolism

Without metabolic data from different animal species, it is not possible to determine any species-dependent variations in the metabolism of this compound.

Impact of Metabolism on Biological Activity and Duration of Action

The influence of metabolism on the biological activity and the duration of action of this compound has not been investigated, as no efficacy or pharmacokinetic studies are currently available.

Advanced Analytical Methodologies for the Characterization of 3 4 Chlorophenyl 3 Methoxypropiophenone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 3-(4-Chlorophenyl)-3'-methoxypropiophenone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a complete NMR analysis would involve several experiments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are predicted based on the analysis of its constituent parts: the 4-chlorophenyl group, the 3-methoxyphenyl (B12655295) group, and the propiophenone (B1677668) backbone. For instance, ¹H NMR data for 3'-methoxypropiophenone (B1296965) shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the ethyl ketone chain. chemicalbook.com The introduction of a 4-chlorophenyl group at the β-position would introduce further characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the propiophenone moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons will show distinct signals based on their substitution pattern, and the methoxy carbon will appear around 55 ppm. rsc.orgdocbrown.info

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound***

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~198.0 |

| Aromatic CH (4-chlorophenyl) | ~7.2-7.4 (d) | ~128.0-134.0 |

| Aromatic CH (3-methoxyphenyl) | ~6.9-7.6 (m) | ~112.0-129.0, ~159.0 (C-OCH₃) |

| Methoxy (OCH₃) | ~3.8 (s) | ~55.5 |

| Methylene (CH₂) | ~3.0-3.3 (m) | ~30.0-45.0 |

| Methine (CH) | ~4.5-5.0 (m) | ~40.0-50.0 |

*Predicted values are based on data from structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is anticipated in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should appear as a strong band between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration from the chlorophenyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

**Table 2: Expected FTIR Absorption Bands for this compound***

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O (ether) Stretch | 1300-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

*Expected values are based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. For a molecular formula of C₁₆H₁₅ClO₂, the expected exact mass can be calculated and compared with the experimental value to confirm the composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like propiophenone derivatives. The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak). The fragmentation pattern provides further structural information. Common fragmentation pathways for propiophenones include cleavage of the bond between the carbonyl group and the ethyl group, as well as cleavage at the benzylic position. For this compound, characteristic fragments corresponding to the 3-methoxybenzoyl cation and the 4-chlorophenylpropyl cation would be expected. For instance, the GC-MS data for 3'-methoxypropiophenone shows a molecular ion peak at m/z 164 and a base peak at m/z 135, corresponding to the loss of the ethyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic and Carbonyl Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl group. Substituted chalcones, which are structurally related, exhibit strong absorption in the UV region. mdpi.comresearchgate.net The presence of the methoxy and chloro substituents will influence the position and intensity of these absorption maxima.

**Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound***

| Electronic Transition | Expected Wavelength Range (nm) |

| π→π* (Aromatic) | 240-280 |

| n→π* (Carbonyl) | 300-330 |

*Expected values are based on data from structurally similar propiophenone and chalcone (B49325) derivatives.

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, PDA, RI)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of organic compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

A common stationary phase for this type of analysis is a C18 (octadecylsilane) column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Isocratic or gradient elution can be used to optimize the separation.

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV Detector: A UV detector is the most common detector for HPLC and is well-suited for this compound due to the presence of UV-absorbing chromophores (aromatic rings and carbonyl group). The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment by comparing the spectra of the analyte peak with that of a reference standard.

Refractive Index (RI) Detector: While less sensitive than a UV detector, an RI detector is a universal detector that can be used if the compound has a poor UV chromophore or for the detection of non-UV active impurities.

The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable analysis time. sielc.comtaylorfrancis.comnih.gov

Table 4: Typical HPLC Parameters for the Analysis of Propiophenone Derivatives

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 254 nm) or PDA |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Components and Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. birchbiotech.comijprajournal.com The method is predicated on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. ijprajournal.com In the context of this compound analysis, GC is instrumental for impurity profiling, which involves the detection and quantification of residual starting materials, reaction by-products, and degradation products that may be present in the final synthesized material. chromatographyonline.com

For a typical analysis, the compound is dissolved in a suitable organic solvent and injected into the GC system. The high temperature of the injection port vaporizes the sample, and an inert carrier gas (e.g., helium or nitrogen) transports the vaporized analytes onto the analytical column. ajrconline.org The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. ijprajournal.com Volatile impurities with lower boiling points or weaker interactions with the stationary phase will elute from the column faster, resulting in shorter retention times, while the main compound and less volatile impurities will elute later. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. uspnf.com

The resulting chromatogram displays a series of peaks, where the area of each peak is proportional to the concentration of the corresponding compound. birchbiotech.com Purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. birchbiotech.com This allows for the precise quantification of impurities, which is critical for quality control in pharmaceutical and chemical manufacturing. biomedres.us

Potential impurities that could be identified in a sample of this compound include:

Residual Starting Materials: Such as 1-chloro-4-ethylbenzene (B1585538) and 3-methoxybenzoic acid or their derivatives used in the synthesis.

Reaction By-products: Isomeric forms or products from side reactions.

Residual Solvents: Solvents used during synthesis or purification, such as toluene, methanol, or dichloromethane. ajrconline.org

Table 1: Illustrative GC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) | Specification |

| 1 | 4.8 | Toluene (Solvent) | 0.03 | < 0.05% |

| 2 | 8.2 | Unidentified Impurity A | 0.08 | < 0.1% |

| 3 | 9.5 | 3-Methoxyacetophenone | 0.12 | < 0.15% |

| 4 | 11.3 | This compound | 99.71 | > 99.5% |

| 5 | 12.1 | Unidentified Impurity B | 0.06 | < 0.1% |

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for the comprehensive analysis of complex mixtures and the structural elucidation of unknown compounds like metabolites. ijpsjournal.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide unparalleled sensitivity and specificity. asiapharmaceutics.infoijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile, polar, or thermally labile compounds that are not suitable for GC analysis. ijsrtjournal.com For this compound, LC-MS could be employed to analyze degradation products formed under stress conditions (e.g., hydrolysis, oxidation) or to identify metabolites from biological matrices. bjmu.edu.cnnih.gov The sample is first separated by a high-performance liquid chromatography (HPLC) system, and the eluent is directed into the mass spectrometer. ijsrtjournal.com Ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analytes, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). ijarnd.com This provides molecular weight information and, through fragmentation analysis, structural details of the parent compound and its derivatives. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of complex mixtures compared to single-quadrupole GC-MS. hpst.cz It is an ideal technique for identifying and quantifying trace-level metabolites of this compound in complex biological samples. lcms.cz After separation by GC, the analyte enters the tandem mass spectrometer, which consists of two mass analyzers in series. The first analyzer selects a specific precursor ion (e.g., the molecular ion of a metabolite). This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed by the second mass analyzer. hpst.cz This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for accurate quantification at very low levels. lcms.cz Plausible metabolic pathways for this compound could include reduction of the ketone group to a secondary alcohol or hydroxylation on one of the aromatic rings.

Table 2: Hypothetical GC-MS/MS Parameters for Metabolite Identification

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Plausible Identity |

| Parent Compound | 274.1 | 139.0 | 135.1 | This compound |

| Metabolite 1 | 276.1 | 141.0 | 135.1 | Hydroxylated derivative (alcohol) |

| Metabolite 2 | 290.1 | 155.0 | 135.1 | Aromatic hydroxylation product |

Thermal Analysis Techniques for Solid-State Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It provides critical information about the thermal stability and decomposition behavior of materials like this compound. marquette.edu In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the mass is continuously monitored.

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the material begins to degrade, serving as a key measure of its thermal stability. marquette.edu The shape of the curve can reveal whether the degradation occurs in a single step or multiple steps, providing insights into the degradation mechanism. mdpi.com The temperatures at which the rate of mass loss is at its maximum can be determined from the derivative of the TGA curve (DTG curve). researchgate.net

For a molecule like this compound, thermal degradation would likely involve the cleavage of the weakest bonds in the structure, such as the carbon-carbon bonds adjacent to the carbonyl group. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative degradation. marquette.edu

Table 3: Representative TGA Data for this compound

| Parameter | Value (°C) | Description |

| Onset of Decomposition (Tonset) | 285 °C | Temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (T5%) | 298 °C | Indicator of initial thermal stability. |

| Peak Decomposition Temperature (Tpeak) | 325 °C | Temperature of the maximum rate of weight loss. |

| Final Residue at 600 °C | 2.1% | Amount of non-volatile material remaining. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is widely used for the solid-state characterization of pharmaceutical and chemical compounds, providing information on melting, crystallization, and other phase transitions. linkam.co.ukazom.com

When a sample of this compound is heated in a DSC instrument, it will absorb energy as it undergoes an endothermic phase transition, such as melting. This is observed as a peak on the DSC thermogram. The temperature at the onset of the peak is typically taken as the melting point of the substance, a key indicator of its purity. mdpi.com The area under the melting peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

DSC is also highly effective in identifying and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. azom.com Different polymorphs of a compound will typically exhibit different melting points and enthalpies of fusion, which can be clearly distinguished by DSC. linkam.co.uk The technique can also detect other thermal events such as glass transitions in amorphous materials or solid-solid transitions between different polymorphic forms. technologynetworks.com

Table 4: Illustrative DSC Results for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 92.5 | 94.8 | 115.7 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis, most commonly performed via combustion analysis, is a cornerstone technique for determining the elemental composition of a compound and validating its empirical formula. chemteam.infolibretexts.org The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. chemcollective.org For a newly synthesized compound like this compound, elemental analysis provides fundamental confirmation that the desired molecular structure has been obtained.

In a typical combustion analysis, a precisely weighed sample of the compound is burned in an excess of oxygen. khanacademy.org The combustion products—carbon dioxide (CO2), water (H2O), and, in this case, hydrogen chloride (HCl) or chlorine which is trapped separately—are collected and weighed. crunchchemistry.co.uk The masses of these products are then used to calculate the mass of carbon, hydrogen, and chlorine in the original sample. The mass of oxygen is usually determined by subtracting the masses of C, H, and Cl from the total initial mass of the sample. youtube.com

From these masses, the mole ratio of each element is calculated, which is then simplified to the smallest whole numbers to yield the empirical formula. chemcollective.org The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula (C16H15ClO2). A close agreement, typically within ±0.4%, is considered a validation of the compound's empirical formula and purity. stackexchange.com

Table 5: Elemental Analysis Data for this compound (Formula: C16H15ClO2)

| Element | Theoretical Mass % | Experimental Mass % | Difference % |

| Carbon (C) | 69.95 | 69.81 | -0.14 |

| Hydrogen (H) | 5.50 | 5.54 | +0.04 |

| Chlorine (Cl) | 12.90 | 12.82 | -0.08 |

| Oxygen (O) | 11.65 | 11.83 | +0.18 |

Future Research Directions and Translational Opportunities in Propiophenone Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of propiophenone (B1677668) derivatives is well-established; however, future research could focus on developing novel, sustainable, and atom-economical synthetic routes specifically for 3-(4-Chlorophenyl)-3'-methoxypropiophenone. Traditional methods like Friedel-Crafts acylation often involve harsh catalysts and can generate significant waste.

Future synthetic strategies could explore:

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies could offer highly efficient and selective pathways to construct the core structure of the target molecule.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound, which is particularly advantageous for optimizing reaction conditions and improving yield.

The development of such synthetic routes would be a crucial first step in making this compound readily accessible for further pharmacological investigation.

Identification of New Therapeutic Targets and Biological Applications for Propiophenone Derivatives

Given the diverse bioactivities of related propiophenone compounds, a primary area of future research will be the systematic screening of this compound to identify its biological targets and potential therapeutic applications. The presence of a chlorine atom and a methoxy (B1213986) group suggests that the molecule may possess unique electronic and steric properties that could govern its interaction with biological macromolecules.

Key research activities would include:

High-Throughput Screening (HTS): Testing the compound against a wide array of biological targets, including enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors), and ion channels to identify any significant inhibitory or activating effects.

Phenotypic Screening: Evaluating the compound's effect on various cell-based models of disease, such as cancer cell lines, neuronal cells, and immune cells, to uncover potential therapeutic effects without a preconceived target.

Target Deconvolution: Should phenotypic screening reveal interesting activity, subsequent studies would be necessary to identify the specific molecular target(s) responsible for the observed effects.

This exploratory work could reveal unforeseen therapeutic opportunities for this novel chemical entity.

Advanced Computational Modeling for De Novo Design and Lead Optimization

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new, more potent, and selective analogues. In the absence of experimental data, computational modeling can provide initial hypotheses and prioritize experimental efforts.

Future computational studies could involve:

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking could predict the binding mode of this compound within the active site. Molecular dynamics simulations could then be used to assess the stability of this interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of related analogues are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This would be instrumental for lead optimization.

De Novo Design: Advanced algorithms, including those based on artificial intelligence and machine learning, could be employed to design entirely new molecules based on the this compound scaffold, optimized for specific therapeutic targets and desired pharmacokinetic properties.

These in silico approaches can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Exploration of Propiophenone Derivatives in Emerging Fields of Chemical Biology

Beyond direct therapeutic applications, this compound and its future derivatives could serve as valuable tools in the field of chemical biology.

Potential applications in this area include:

Development of Chemical Probes: If the compound is found to bind selectively to a specific protein, it could be modified with tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes would be invaluable for studying the function and localization of the target protein within cells and tissues.

Bioimaging Applications: Propiophenone derivatives with suitable photophysical properties could potentially be developed into fluorescent probes for bioimaging applications, allowing for the visualization of specific biological processes or structures.

The exploration of these applications would not only expand the utility of this chemical scaffold but could also contribute to a deeper understanding of fundamental biological processes.

Q & A

Basic: How can the structure of 3-(4-Chlorophenyl)-3'-methoxypropiophenone be confirmed experimentally?

Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : and NMR can identify the aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and methoxy group (δ ~3.8 ppm). The ketone carbonyl (C=O) typically appears at δ ~200 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHClO, m/z 274.7421) and fragmentation patterns .

- FT-IR : A strong absorption band near 1680 cm confirms the ketone group .

Note : Positional isomerism (e.g., 3'- vs. 4'-methoxy) must be resolved via 2D NMR (COSY, NOESY) due to discrepancies in CAS numbers (5739-39-9 vs. 111302-55-7) .

Basic: What are the key challenges in synthesizing this compound?

Answer: Synthesis challenges include:

- Regioselectivity : Ensuring the methoxy group is introduced at the 3'-position requires Friedel-Crafts acylation with a protected methoxybenzene derivative to prevent competing reactions .

- Purification : Byproducts like (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) may form, necessitating gradient HPLC with UV detection (λ = 254 nm) for isolation .

- Yield Optimization : Catalytic systems (e.g., AlCl) must be carefully controlled to avoid over-acylation or dechlorination .

Advanced: How does the methoxy group's position influence the compound's reactivity in cross-coupling reactions?

Answer: The 3'-methoxy group acts as an electron-donating substituent, altering electronic density on the aromatic ring:

- Suzuki-Miyaura Coupling : The methoxy group enhances para-directing effects, favoring cross-coupling at the 4-position of the chlorophenyl ring. However, steric hindrance from the ketone may reduce reaction efficiency .

- Buchwald-Hartwig Amination : Methoxy groups can deactivate palladium catalysts; thus, bulky ligands (e.g., XPhos) are recommended to prevent catalyst poisoning .

Data Insight : Comparative studies with 4'-methoxy analogs (e.g., 111302-55-7) show a 15–20% reduction in coupling yields due to steric effects .

Advanced: What analytical methods are critical for detecting impurities in this compound?

Answer: Impurity profiling requires:

- HPLC-MS/MS : Detects trace impurities like fenofibric acid (CAS 42017-89-0) at ppm levels using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves structural ambiguities in crystalline byproducts (e.g., 3-[4-(4-chlorobenzoyl)-phenoxy]butan-2-one, CAS 217636-47-0) .

- Thermogravimetric Analysis (TGA) : Identifies hygroscopic impurities affecting stability, with decomposition temperatures >200°C indicating high purity .

Basic: How can researchers assess the compound's stability under varying storage conditions?

Answer: Stability studies should include:

- Accelerated Degradation : Exposure to 40°C/75% RH for 6 months, with HPLC monitoring for hydrolysis of the ketone to carboxylic acid derivatives .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; methoxy groups increase susceptibility to UV-induced radical formation .

- Solution Stability : Solvent choice (e.g., DMSO vs. ethanol) impacts shelf life; DMSO solutions show <5% degradation at -20°C over 12 months .

Advanced: What computational tools are effective in predicting the compound's biological activity?

Answer:

- Molecular Docking : AutoDock Vina predicts binding affinity to targets like cyclooxygenase-2 (COX-2), where the chlorophenyl group occupies hydrophobic pockets .

- QSAR Modeling : Substituent descriptors (e.g., Hammett σ values) correlate methoxy groups with logP (~3.2) and bioavailability .

- DFT Calculations : B3LYP/6-31G* optimizations reveal the methoxy group's electron-donating effect lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation (P313/P305+P351+P338) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Note : The compound is not FDA-approved and is strictly for research use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.